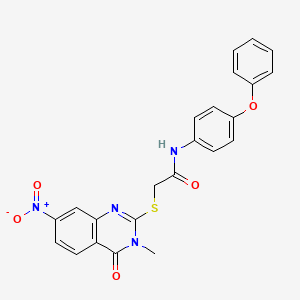![molecular formula C20H19F4NO2 B7433454 4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B7433454.png)
4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its ability to interact with certain receptors in the body, which can have a variety of effects on physiological processes. In
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with certain receptors in the body. Specifically, this compound has been shown to interact with the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide are still being studied. However, it has been shown to have analgesic and anti-inflammatory effects in certain animal models. Additionally, this compound has been shown to have anxiolytic effects, meaning it may have potential as a treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of this compound on specific physiological processes. However, a limitation of using this compound is that it is still being studied, and its full range of effects and potential side effects are not yet known.
Direcciones Futuras
There are many potential future directions for research on 4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide. One area of research is its potential as a treatment for anxiety disorders. Additionally, this compound may have potential as a treatment for other conditions such as depression and neuropathic pain. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide involves several steps. The starting materials for the synthesis are cyclobutene, 3-methoxybenzaldehyde, and 4-fluorobenzonitrile. These materials are reacted together in the presence of a catalyst to produce the intermediate compound, which is then further reacted with N-methylpiperazine and trifluoromethyl iodide to yield the final product.
Aplicaciones Científicas De Investigación
4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications. One area of research is its potential as an analgesic, as it has been shown to interact with certain receptors in the body that are involved in pain perception. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in certain animal models.
Propiedades
IUPAC Name |
4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO2/c1-25(15-8-14(9-15)12-4-3-5-16(10-12)27-2)19(26)13-6-7-18(21)17(11-13)20(22,23)24/h3-7,10-11,14-15H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REROSVFHAHRWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C2=CC(=CC=C2)OC)C(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate](/img/structure/B7433379.png)
![Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)
![methyl (2R,4R)-1-[4-(2,3-dichlorophenoxy)benzoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7433394.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7433406.png)
![N-methyl-4-[3-[(5-nitroisoquinolin-1-yl)amino]phenoxy]pyridine-2-carboxamide](/img/structure/B7433412.png)
![[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B7433418.png)
![Ethyl 3-[[3-(4-nitrophenoxy)phenyl]carbamoyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylate](/img/structure/B7433429.png)
![N-methyl-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-3-(trifluoromethylsulfonyl)benzamide](/img/structure/B7433437.png)

![6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one](/img/structure/B7433450.png)
![2-Chloro-3-[(2,2-dimethyloxan-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7433460.png)
![N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7433462.png)
![Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433476.png)
![ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate](/img/structure/B7433483.png)